(1-PHENYL-1H-BENZOIMIDAZOL-2-YL)-ACETONITRILE
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Overview
Description
2-Cyanomethyl-1-phenyl-1H-benzimidazole is a heterocyclic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a cyano group attached to a methyl group at the second position and a phenyl group at the first position of the benzimidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of ortho-phenylenediamine with benzaldehyde in the presence of an oxidizing agent like sodium metabisulfite under mild conditions . The cyano group can be introduced using reagents such as cyanogen bromide in an acetonitrile solution .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but utilizes industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-Cyanomethyl-1-phenyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The cyano group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with the cyano group converted to an amine.
Substitution: Substituted benzimidazole derivatives with various functional groups replacing the cyano group.
Scientific Research Applications
2-Cyanomethyl-1-phenyl-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (1-PHENYL-1H-BENZOIMIDAZOL-2-YL)-ACETONITRILE involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2-Cyanomethyl-1-phenyl-1H-benzimidazole can be compared with other benzimidazole derivatives:
Properties
CAS No. |
6468-35-5 |
---|---|
Molecular Formula |
C15H11N3 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
2-(1-phenylbenzimidazol-2-yl)acetonitrile |
InChI |
InChI=1S/C15H11N3/c16-11-10-15-17-13-8-4-5-9-14(13)18(15)12-6-2-1-3-7-12/h1-9H,10H2 |
InChI Key |
PUVJNGYMBOVTNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2CC#N |
Origin of Product |
United States |
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